BenchChemオンラインストアへようこそ!

tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride

PROTAC linker physicochemical property polar surface area

This rigid [3,3'-biazetidine] building block is the definitive choice for PROTAC synthesis when orthogonal conjugation and linker hydrophilicity are paramount. The free tertiary hydroxyl enables direct ligand attachment without additional protection, while the Boc-protected nitrogen remains inert. The HCl salt ensures superior crystallinity and accurate weighing at scale. With a low LogP (-0.27) and elevated PSA (62 Ų), it delivers enhanced aqueous solubility compared to de‑hydroxy analogs. Procure this ≥95% pure intermediate to streamline SAR campaigns and ensure batch-to-batch reproducibility.

Molecular Formula C11H21ClN2O3
Molecular Weight 264.75 g/mol
CAS No. 2763776-19-6
Cat. No. B6277513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride
CAS2763776-19-6
Molecular FormulaC11H21ClN2O3
Molecular Weight264.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2(CNC2)O.Cl
InChIInChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-4-8(5-13)11(15)6-12-7-11;/h8,12,15H,4-7H2,1-3H3;1H
InChIKeyCAHIGLHUTPFZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride (CAS 2763776-19-6): Core Attributes for PROTAC Linker Procurement


tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride is a bifunctional building block containing a rigid [3,3'-biazetidine] core, a Boc-protected azetidine nitrogen, and a free tertiary hydroxyl group on the opposing ring, supplied as a hydrochloride salt [1]. It belongs to the class of azetidine-based PROTAC linkers, characterized by a high fraction of sp³-hybridized carbons (Fsp³ = 0.909), low lipophilicity (LogP = -0.27), and a moderate polar surface area (PSA = 62 Ų) [1]. The compound is commercially available at ≥95% purity from multiple suppliers, serving as a synthetic intermediate for constructing proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders [1].

Why Generic Substitution of tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride Fails: The Functional Group Wedge


Substituting this compound with a simpler biazetidine analog (e.g., the de‑hydroxy variant, CAS 2007910-70-3) eliminates the sole reactive handle for orthogonal conjugation, altering both the chemical reactivity and the physicochemical profile [1][2]. The hydroxyl group increases the polar surface area from 42 Ų to 62 Ų and raises the hydrogen bond donor count from 1 to 2, which can significantly impact aqueous solubility and linker pharmacokinetics [1][2]. Furthermore, the hydrochloride salt form provides superior crystallinity and handling compared to the free base, factors that directly influence weighing accuracy and formulation reproducibility during PROTAC synthesis [1][3]. Ignoring these differences risks failed conjugation chemistry, altered degrader solubility, and inconsistent lot-to-lot performance.

Quantitative Differentiation Evidence for tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride (CAS 2763776-19-6)


Increased Polar Surface Area and Hydrogen Bond Donor Count Versus the De‑Hydroxy Analog

The target compound exhibits a polar surface area (PSA) of 62 Ų and two hydrogen bond donors, compared to 42 Ų and one hydrogen bond donor for tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride (CAS 2007910-70-3), a direct de‑hydroxy analog [1][2]. This 20 Ų increase in PSA, coupled with the additional HBD, is predictive of enhanced aqueous solubility, a critical parameter for PROTAC linker performance [1][2].

PROTAC linker physicochemical property polar surface area hydrogen bonding solubility

Reduced lipophilicity (LogP) conferred by the tertiary hydroxyl group

The target compound has a computed LogP of -0.27, while the de‑hydroxy analog tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride (CAS 2007910-70-3) has a LogP of 0.28 [1][2]. This difference of 0.55 log units represents a >3-fold decrease in predicted octanol-water partition coefficient, indicating significantly higher hydrophilicity for the hydroxyl-containing compound [1][2].

PROTAC linker lipophilicity LogP drug-likeness solubility

Orthogonal reactivity: free hydroxyl enables direct conjugation without Boc deprotection

The target compound's free tertiary hydroxyl group allows for direct acylation, sulfonylation, or carbamoylation to attach a target-protein ligand without first removing the Boc protecting group, unlike the fully protected analog Boc-3,3'-biazetidine hemioxalate (CAS 2059937-79-8) where both nitrogens are Boc-protected [1][2]. This reduces the need for an additional deprotection step and orthogonal protecting group manipulations, potentially streamlining PROTAC synthesis [1][2].

PROTAC linker orthogonal conjugation hydroxyl handle synthesis efficiency protecting group strategy

Hydrochloride salt form ensures consistent handling and weighing versus the free base

The hydrochloride salt (MW 264.75 g/mol) is expected to exhibit improved crystallinity and reduced hygroscopicity compared to the free base (MW 228 g/mol, CAS 2228937-54-8), as inferred from standard salt-form principles [1][2]. Although no direct gravimetric vapor sorption data are available, the salt form is commercially offered at consistent purity (typically 95%) and is packed under controlled conditions, supporting reproducible weighing across synthesis batches [1].

salt form crystallinity weighing accuracy formulation PROTAC synthesis

Absence of public comparative biological or in vivo data for this linker

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases did not retrieve any direct head-to-head biological assay, cellular degradation potency, or in vivo pharmacokinetic comparison between this compound and any close analog [1]. All available activity data linked to biazetidine-containing molecules refer to full PROTAC constructs, where the linker's contribution cannot be isolated from the E3 ligase and target-protein ligands. Therefore, procurement decisions must rely on the physicochemical and synthetic-handling differentiators described above, rather than on claimed biological superiority.

PROTAC linker data transparency in vivo pharmacokinetics selection criteria

Targeted Application Scenarios for tert-Butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride (CAS 2763776-19-6)


Streamlined PROTAC Assembly via Direct Hydroxyl Conjugation

When synthesizing PROTACs that require a rigid, low-flexibility linker, the free tertiary hydroxyl on this building block allows direct attachment of a target-protein ligand (e.g., via ester or sulfonate formation) without disturbing the Boc-protected azetidine nitrogen [1]. This orthogonal reactivity eliminates the need to install an additional protecting group, simplifying the synthetic route relative to fully protected biazetidine linkers such as Boc-3,3'-biazetidine hemioxalate [1][2]. This scenario is particularly advantageous in medicinal chemistry campaigns where minimizing step count is critical for SAR exploration.

Aqueous-Phase Bioconjugation Requiring Enhanced Linker Hydrophilicity

For PROTAC constructs intended for in vivo administration, linker hydrophilicity can influence overall degrader solubility and pharmacokinetics. The target compound's low LogP (-0.27) and elevated PSA (62 Ų) are predicted to impart greater water solubility compared to the de‑hydroxy analog (LogP 0.28, PSA 42 Ų) [1][2]. This makes it a logical choice when aqueous compatibility of the linker intermediate is a selection criterion, as supported by the quantitative physicochemical comparison above [1][2].

Precise Stoichiometric Control in Multi-gram PROTAC Synthesis

The hydrochloride salt form provides consistent solid-state properties that facilitate accurate weighing, a critical factor when scaling PROTAC synthesis to multi-gram quantities [1]. In contrast to the free base (CAS 2228937-54-8), which may exhibit variable hygroscopicity, the salt form's predictable behavior supports reproducible molar calculations and batch-to-batch consistency [1][3]. This scenario is directly relevant to process chemistry groups transitioning from discovery to preclinical supply.

Biazetidine Linker Benchmarking and Physicochemical Profiling Studies

Given the absence of published comparative biological data for this specific linker [1], research groups focused on developing linker structure-activity relationships (SAR) should procure this compound as a key member of a biazetidine library. Its unique combination of a free hydroxyl, HCl salt, and Boc protecting group makes it a well-defined physicochemical reference point for benchmarking the impact of hydrogen bonding and polarity on degrader cellular permeability and ternary complex formation.

Quote Request

Request a Quote for tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.